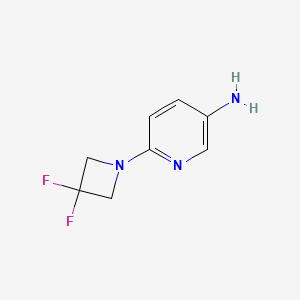

6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine

CAS No.: 1045335-19-0

Cat. No.: VC2837854

Molecular Formula: C8H9F2N3

Molecular Weight: 185.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1045335-19-0 |

|---|---|

| Molecular Formula | C8H9F2N3 |

| Molecular Weight | 185.17 g/mol |

| IUPAC Name | 6-(3,3-difluoroazetidin-1-yl)pyridin-3-amine |

| Standard InChI | InChI=1S/C8H9F2N3/c9-8(10)4-13(5-8)7-2-1-6(11)3-12-7/h1-3H,4-5,11H2 |

| Standard InChI Key | UOUBLCIJOQGMIB-UHFFFAOYSA-N |

| SMILES | C1C(CN1C2=NC=C(C=C2)N)(F)F |

| Canonical SMILES | C1C(CN1C2=NC=C(C=C2)N)(F)F |

Introduction

Chemical Structure and Properties

6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine features a unique molecular architecture consisting of a pyridine ring with an amino group at the 3-position and a 3,3-difluoroazetidine substituent at the 6-position. This heterocyclic compound has a molecular formula of C8H9F2N3 and a molecular weight of 185.17 g/mol. Its structure combines several pharmacologically interesting elements, including:

-

A pyridine core, which is a common privileged structure in medicinal chemistry

-

A primary amine group that provides a versatile handle for further derivatization

-

A 3,3-difluoroazetidine ring that introduces conformational constraints and metabolic stability

The integration of these structural elements creates a compound with unique physical and chemical properties that may be advantageous in drug development.

Table 1: Key Chemical Properties of 6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine

| Property | Value |

|---|---|

| CAS Number | 1045335-19-0 |

| Molecular Formula | C8H9F2N3 |

| Molecular Weight | 185.17 g/mol |

| Classification | Heterocyclic compound |

| Functional Groups | Pyridine, primary amine, difluoroazetidine |

| Structural Features | Pyridine ring with amino substitution at 3-position and difluoroazetidine at 6-position |

The difluoro substitution on the azetidine ring is particularly significant from a medicinal chemistry perspective. Fluorine atoms are commonly incorporated into drug candidates to improve metabolic stability, enhance lipophilicity, and optimize binding interactions with target proteins.

Synthetic Approaches

The synthesis of 6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine typically involves the reaction of 3,3-difluoroazetidine with an appropriately substituted pyridin-3-amine precursor. The reaction conditions must be carefully optimized for temperature and time to achieve maximum yield while minimizing side reactions.

Several synthetic strategies could be employed to prepare this compound:

Direct Nucleophilic Substitution

This approach generally involves the reaction of 3,3-difluoroazetidine with a suitably activated pyridine bearing a leaving group at the 6-position. The nucleophilic substitution proceeds under basic conditions to form the desired product.

Palladium-Catalyzed Cross-Coupling

For more challenging cases, transition metal-catalyzed coupling reactions (such as Buchwald-Hartwig amination) might be employed to form the C-N bond between the azetidine nitrogen and the pyridine ring.

Analysis and Confirmation

Based on related compounds in the literature, the synthesis of similar structures has been documented. For instance, 6-(3-(3,3-difluoroazetidin-1-yl)prop-1-yn-1-yl)-4-methylpyridin-2-amine dihydrochloride (compound 17) was synthesized through a related approach , which could provide methodological insights for the synthesis of our target compound.

Structure-Activity Relationships

The structural features of 6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine contribute significantly to its potential biological activity. Examining related compounds can provide valuable insights into structure-activity relationships:

Related Compounds

Several structurally related compounds appear in the literature, including:

-

6-(3-(3,3-Difluoroazetidin-1-yl)prop-1-yn-1-yl)-4-methylpyridin-2-amine, which has been studied in complex with Rat Neuronal Nitric Oxide Synthase R349A Mutant Heme Domain

-

Difluoroazetidine derivatives explored as Salt-inducible kinase (SIK) inhibitors

-

2-Aminopyridines with difluoroazetidine motifs investigated for their biological activities

Impact of Structural Modifications

The positioning of functional groups and the nature of substitutions significantly influence biological activity:

-

The amino group position (2, 3, or 4) on the pyridine ring affects hydrogen bonding patterns and receptor interactions

-

The presence of additional linkers (e.g., prop-1-yn-1-yl spacer) between the pyridine and difluoroazetidine moieties can alter binding modes

-

The difluoroazetidine group itself contributes to conformational restriction and metabolic stability

Table 2: Comparison with Structurally Related Compounds

Physicochemical Properties and Drug-Like Characteristics

The structural features of 6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine suggest favorable drug-like properties:

Lipophilicity and Membrane Permeability

The combination of a polar amino group with the lipophilic difluoroazetidine moiety likely results in balanced lipophilicity, which is crucial for membrane permeability. The fluorine atoms typically enhance lipophilicity while also influencing the electronic properties of the molecule.

Metabolic Stability

The difluoro substitution on the azetidine ring serves as a metabolic blocker, potentially protecting the molecule from oxidative metabolism that might otherwise occur at these positions. This feature can contribute to longer half-life and improved pharmacokinetic properties.

Hydrogen Bonding Capacity

The primary amine group provides hydrogen bond donor capabilities, while the nitrogen atoms in the heterocyclic rings serve as hydrogen bond acceptors. These features enable specific interactions with binding pockets of target proteins.

Future Research Directions

Based on the structural features and potential applications of 6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine, several promising research directions can be identified:

Comprehensive Biological Screening

A systematic evaluation of the compound's activity against diverse biological targets would help identify its most promising applications. This screening should include:

-

Enzyme inhibition assays (kinases, NOS, etc.)

-

Receptor binding studies

-

Cell-based assays to evaluate antiproliferative, anti-inflammatory, or other activities

Structure-Activity Relationship Studies

Systematic modification of the base structure could yield valuable insights and potentially lead to more potent and selective derivatives:

-

Variation of the position of the amino group on the pyridine ring

-

Introduction of additional substituents on the pyridine ring

-

Exploration of alternative fluorination patterns on the azetidine ring

-

Investigation of different linkers between the pyridine and azetidine moieties

Computational Studies

Computational approaches could provide valuable insights into the compound's interactions with potential biological targets:

-

Molecular docking studies to predict binding modes with known therapeutic targets

-

Pharmacophore modeling to identify essential features for biological activity

-

Quantum mechanical calculations to understand the electronic properties influenced by the difluoro substitution

Analytical Methods for Characterization

The structural characterization and quality control of 6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine would typically involve multiple complementary techniques:

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Essential for purity determination and quality control

-

Gas Chromatography (GC): May be employed for volatile derivatives or related compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume